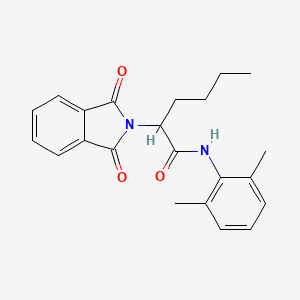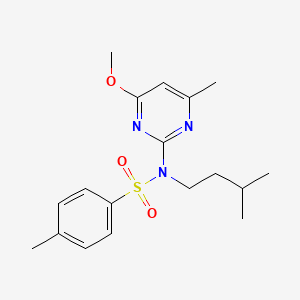![molecular formula C16H14Cl2N4O2S B11644855 (6Z)-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644855.png)
(6Z)-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es un complejo compuesto orgánico conocido por sus características estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por la presencia de un núcleo tiadiazolo[3,2-a]pirimidin-7-ona, que está sustituido con un grupo 3,5-dicloro-4-hidroxibencilideno y un grupo imino. La estructura del compuesto sugiere una posible actividad biológica y reactividad, convirtiéndolo en un tema de interés en la investigación química y farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen 3,5-dicloro-4-hidroxibenzaldehído, isobutilamina y derivados de tiadiazolo[3,2-a]pirimidin-7-ona. Los pasos clave en la síntesis pueden incluir:
Reacción de condensación: El 3,5-dicloro-4-hidroxibenzaldehído reacciona con isobutilamina en condiciones ácidas o básicas para formar la base de Schiff correspondiente.
Ciclización: La base de Schiff se somete a ciclización con derivados de tiadiazolo[3,2-a]pirimidin-7-ona en presencia de un catalizador adecuado para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y la concentración de los reactivos. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar las quinonas correspondientes.
Reducción: El grupo imino se puede reducir para formar aminas.
Sustitución: Los átomos de cloro se pueden sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio (NaN3) o tiourea.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Las vías exactas y los objetivos moleculares pueden variar según el contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
(6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: comparte similitudes con otros derivados de tiadiazolo[3,2-a]pirimidin-7-ona, como:
Unicidad
La singularidad de (6Z)-6-(3,5-dicloro-4-hidroxibencilideno)-5-imino-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona radica en su patrón de sustitución específico y la presencia de ambos grupos imino e hidroxilo, que confieren una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C16H14Cl2N4O2S |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
5-amino-6-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-7(2)3-12-21-22-14(19)9(15(24)20-16(22)25-12)4-8-5-10(17)13(23)11(18)6-8/h4-7H,3,19H2,1-2H3 |
Clave InChI |
OPDJSQWPSSCPSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN2C(=C(C(=O)N=C2S1)C=C3C=C(C(=O)C(=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)

![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
![Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11644829.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11644830.png)
![6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11644833.png)

![4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11644836.png)

![N-{(1E)-1-(furan-2-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}-3-nitrobenzamide](/img/structure/B11644846.png)
